molecular formula C21H22N4O2 B4286536 2-(4-ethoxyphenyl)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide

2-(4-ethoxyphenyl)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide

Cat. No. B4286536
M. Wt: 362.4 g/mol
InChI Key: YVVZCTRRFCHQJV-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EPI-001 and has been synthesized using different methods.

Mechanism of Action

EPI-001 selectively binds to the androgen receptor and estrogen receptor alpha, inhibiting their activity. EPI-001 also inhibits the activity of the enzyme Hsp90, which is essential for the survival of various pathogens. By inhibiting these targets, EPI-001 has been shown to have potential therapeutic effects in cancer and infectious diseases.
Biochemical and Physiological Effects:
EPI-001 has been shown to have various biochemical and physiological effects. In cancer cells, EPI-001 inhibits the growth of prostate cancer cells by inducing apoptosis and inhibiting cell proliferation. In breast cancer cells, EPI-001 inhibits the growth of cancer cells by inhibiting the activity of estrogen receptor alpha. In infectious diseases, EPI-001 inhibits the activity of the enzyme Hsp90, which is essential for the survival of various pathogens.

Advantages and Limitations for Lab Experiments

EPI-001 has several advantages for lab experiments, including its selectivity towards specific targets, its ability to inhibit the growth of cancer cells and pathogens, and its potential therapeutic effects. However, EPI-001 also has limitations, including its low solubility in water and its potential toxicity in high doses.

Future Directions

There are several future directions for the research on EPI-001. One of the future directions is to investigate the potential therapeutic effects of EPI-001 in other hormone-dependent diseases, such as ovarian and endometrial cancer. Another future direction is to explore the potential of EPI-001 as a therapeutic agent for infectious diseases, such as tuberculosis and malaria. Additionally, further research can be conducted to improve the solubility and bioavailability of EPI-001, which can enhance its potential therapeutic effects.

Scientific Research Applications

EPI-001 has potential applications in various fields, including cancer research, hormone-dependent diseases, and infectious diseases. In cancer research, EPI-001 has been shown to inhibit the growth of prostate cancer cells by selectively targeting the androgen receptor. In hormone-dependent diseases, EPI-001 has been shown to inhibit the activity of estrogen receptor alpha, which is responsible for the growth of breast cancer cells. In infectious diseases, EPI-001 has been shown to inhibit the activity of the enzyme Hsp90, which is essential for the survival of various pathogens.

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-3-27-20-10-4-17(5-11-20)14-21(26)24-23-16(2)18-6-8-19(9-7-18)25-13-12-22-15-25/h4-13,15H,3,14H2,1-2H3,(H,24,26)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVZCTRRFCHQJV-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NN=C(C)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC(=O)N/N=C(\C)/C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-ethoxyphenyl)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide

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